Product packaging for FAUC50(Cat. No.:CAS No. 1273593-86-4)

FAUC50

Cat. No.: B607419
CAS No.: 1273593-86-4
M. Wt: 519.7 g/mol
InChI Key: MQROXSOVKCABJV-NRFANRHFSA-N
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Description

Significance of Covalent Modulators in Receptor Studies

Covalent modulators hold particular significance in the study of dynamic receptors, especially GPCRs, which undergo conformational changes upon activation. fishersci.caciteab.com Stabilizing specific receptor conformations is crucial for detailed structural analyses, such as X-ray crystallography, which can be challenging with rapidly dissociating non-covalent ligands. fishersci.cauni.luciteab.comsigmaaldrich.com By forming a stable complex, covalent ligands can effectively "trap" a receptor in a particular state, thereby facilitating crystallization and structural determination. uni.lusigmaaldrich.comwikipedia.orgwikipedia.org Furthermore, covalent ligands serve as valuable tools for biochemical and biophysical assays, allowing for the study of stable ligand-receptor complexes without the complications of ligand dissociation. uni.lu They can provide insights into ligand binding modes, receptor activation mechanisms, and the dynamics of receptor-effector coupling. fishersci.caciteab.com

Overview of FAUC50 as a Prototypical Covalent Agonist

This compound is a well-characterized chemical compound that exemplifies the utility of covalent ligands, particularly as a prototypical covalent agonist for the β2 adrenoceptor (β2AR). wikipedia.orgwikipedia.orgwikipedia.org Designed to combine a β-adrenergic agonist core (procaterol) with a reactive disulfide moiety, this compound was synthesized in enantiomerically pure form. wikipedia.orgwikipedia.org The design strategy involved introducing a flexible linker to ensure that the covalent attachment would not impede the binding of the agonist core or the conformational flexibility required for receptor activation. wikipedia.orgwikipedia.org

This compound was specifically developed to interact covalently with a mutant β2AR in which a histidine residue at position 93 (His93), located at the extracellular end of transmembrane helix 2, was mutated to cysteine (β2AR H93C). uni.lusigmaaldrich.comwikipedia.orgwikipedia.org This introduced cysteine residue serves as a specific anchor point for the disulfide-based covalent attachment of this compound through a mild and proximity-dependent "tethering" approach involving disulfide exchange. uni.luwikipedia.orgwikipedia.org This reaction leads to efficient and irreversible blocking of radioligand binding to the receptor. wikipedia.orgwikipedia.org

Detailed research findings have demonstrated that the covalent complex formed between this compound and the β2AR H93C mutant is functionally active. G protein activation assays, which measure the binding of GTPγ35S to the Gsα subunit, showed that the tethered this compound-β2AR H93C complex is capable of activating a G protein. wikipedia.orgwikipedia.org Crucially, the activation induced by covalently bound this compound could not be reversed by the addition of an excess of the high-affinity inverse agonist ICI-118,551. wikipedia.orgwikipedia.org In contrast, the noncovalent analog FAUC72 was readily displaced by ICI-118,551, preventing agonist-induced G protein coupling. wikipedia.orgwikipedia.org This key finding underscored the stable and irreversible nature of the activation achieved through covalent binding of this compound. wikipedia.orgwikipedia.org

The development and characterization of this compound were significantly motivated by the challenges in obtaining diffraction-quality crystals of the β2AR in complex with available noncovalent agonists for structural studies. wikipedia.orgwikipedia.org The stable this compound-β2AR H93C complex, however, readily yielded such crystals, enabling the determination of the first agonist-bound GPCR structure. uni.lusigmaaldrich.comwikipedia.orgwikipedia.org This structural information provided invaluable insights into the molecular basis of agonist binding and the active conformation of the β2AR. wikipedia.org

This compound has also served as a template for the design and synthesis of other covalent agonists derived from neurotransmitters, highlighting its importance as a foundational molecular tool in the field of chemical biology for studying aminergic GPCRs. uni.lumims.comciteab.com

Detailed Research Findings: G Protein Activation by this compound

Studies investigating the functional consequences of this compound covalent binding utilized G protein activation assays. These experiments compared the ability of this compound and its noncovalent analog FAUC72 to activate Gs protein when bound to either wild-type β2AR or the β2AR H93C mutant. Reconstituted receptors were incubated with ligands, followed by the addition of excess inverse agonist ICI-118,551 before measuring G protein activation via GTPγS binding. wikipedia.orgwikipedia.org

The results demonstrated that while noncovalent ligands like Isoproterenol and FAUC72 induced G protein activation that could be reversed by ICI-118,551, the activation mediated by this compound bound to β2AR H93C was resistant to reversal by the inverse agonist. wikipedia.orgwikipedia.org This provided clear evidence that this compound forms a stable, covalently bound complex that maintains the receptor in an active state capable of engaging with and activating Gs protein. wikipedia.orgwikipedia.org

Below is a representation of the observed outcomes from such G protein activation assays:

LigandReceptor TypePre-incubation with ICI-118,551G Protein Activation
IsoproterenolWild-typeNoHigh
IsoproterenolWild-typeYesLow (Basal)
FAUC72Wild-typeNoHigh
FAUC72Wild-typeYesLow (Basal)
FAUC72H93C MutantNoHigh
FAUC72H93C MutantYesLow (Basal)
This compoundH93C MutantNoHigh
This compoundH93C MutantYesHigh (Not Reversed)

Note: This table is a qualitative representation based on the described experimental outcomes wikipedia.orgwikipedia.org and illustrates the key finding regarding the irreversible activation by covalently bound this compound.

The ability of covalently bound this compound to maintain β2AR H93C in an active, G protein-coupling state, even in the presence of a potent inverse agonist, highlights its utility as a tool for stabilizing active receptor conformations and studying the mechanisms of GPCR activation and signaling. uni.luwikipedia.orgwikipedia.org

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1273593-86-4

Molecular Formula

C25H33N3O5S2

Molecular Weight

519.7 g/mol

IUPAC Name

5-[(1R)-2-[2-[4-[3-(2-aminoethyldisulfanyl)propoxy]-3-methoxyphenyl]ethylamino]-1-hydroxyethyl]-8-hydroxy-1H-quinolin-2-one

InChI

InChI=1S/C25H33N3O5S2/c1-32-23-15-17(3-7-22(23)33-12-2-13-34-35-14-10-26)9-11-27-16-21(30)18-4-6-20(29)25-19(18)5-8-24(31)28-25/h3-8,15,21,27,29-30H,2,9-14,16,26H2,1H3,(H,28,31)/t21-/m0/s1

InChI Key

MQROXSOVKCABJV-NRFANRHFSA-N

SMILES

O=C1NC2=C(C([C@@H](O)CNCCC3=CC=C(OCCCSSCCN)C(OC)=C3)=CC=C2O)C=C1

Isomeric SMILES

COC1=C(C=CC(=C1)CCNC[C@@H](C2=C3C=CC(=O)NC3=C(C=C2)O)O)OCCCSSCCN

Canonical SMILES

COC1=C(C=CC(=C1)CCNCC(C2=C3C=CC(=O)NC3=C(C=C2)O)O)OCCCSSCCN

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

FAUC50;  FAUC-50;  FAUC 50; 

Origin of Product

United States

Synthetic Methodologies and Chemical Design of Fauc50

Retrosynthetic Analysis and Key Precursors of FAUC50

Retrosynthetic analysis of this compound reveals a convergent synthetic strategy. The target molecule can be disconnected at the tertiary amine, separating the pharmacophore, which is derived from a biogenic amine, and the reactive linker moiety. This key disconnection simplifies the synthesis into two main fragments: the activated linker and the biogenic amine.

Further deconstruction of the activated linker points to a precursor containing a disulfide bond, which can be formed from a corresponding thiol. This thiol, in turn, is generated from a thioacetate (B1230152), introduced via nucleophilic substitution on an alkyl halide. The alkyl halide itself is the product of a regioselective O-alkylation of a hydroxyphenylethanol derivative. This analysis identifies the key precursors for the synthesis of this compound as a suitably functionalized hydroxyphenylethanol and the chosen biogenic amine. The parent compound for the pharmacophore of this compound is based on the β-adrenergic agonist, procaterol (B1663013). pnas.orgresearchgate.net

Multistep Chemical Synthesis Protocols for this compound

StepReaction TypeKey ReagentsProduct
1Regioselective O-AlkylationDihaloalkane, BaseO-alkylated hydroxyphenylethanol
2Nucleophilic SubstitutionPotassium thioacetateThioacetate derivative
3Methanolysis and Disulfide Bond FormationMethanol, 2,2′-dithiodipyridineActivated disulfide linker
4O-Activation and Chemoselective N-AlkylationActivating agent, Biogenic amineThis compound

Regioselective O-Alkylation Procedures

The initial step in the synthesis involves the regioselective O-alkylation of the phenolic hydroxyl group of a hydroxyphenylethanol derivative. pnas.org This reaction is crucial for introducing the linker that will ultimately connect the pharmacophore to the reactive disulfide moiety. The regioselectivity is achieved by exploiting the differential reactivity of the phenolic hydroxyl group over the aliphatic hydroxyl group. Typically, this transformation is carried out using a dihaloalkane in the presence of a suitable base, such as potassium carbonate or cesium carbonate, in a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile. The choice of the dihaloalkane determines the length of the linker.

Nucleophilic Substitution and Thioacetate Chemistry

Following the O-alkylation, the next step is the introduction of a sulfur functionality, which is a precursor to the disulfide bond. pnas.org This is accomplished through a nucleophilic substitution reaction where the terminal halide of the O-alkylated intermediate is displaced by the thioacetate anion. Potassium thioacetate is a commonly used reagent for this purpose. The reaction is typically performed in a polar aprotic solvent such as DMF or acetone. This step efficiently converts the alkyl halide into a thioacetate, which is a stable and easily handled precursor to the corresponding thiol.

Methanolysis and Disulfide Bond Formation

The thioacetate group is then deprotected to unveil the thiol. This is often achieved through methanolysis, where the thioacetate is treated with a base, such as sodium methoxide (B1231860) in methanol, to yield the free thiol. pnas.org The resulting thiol is then immediately reacted to form the desired disulfide bond. A common and effective method for this transformation is the use of 2,2′-dithiodipyridine. pnas.orgnih.gov This reagent reacts with the thiol to form a mixed disulfide, which is highly reactive towards another thiol, in this case, a cysteine residue on the target protein. This step is critical for creating the reactive "warhead" of the this compound molecule.

O-Activation and Chemoselective N-Alkylation of Biogenic Amines

The final stage of the synthesis involves the coupling of the activated disulfide linker to the biogenic amine that constitutes the pharmacophore. pnas.org To facilitate this, the terminal hydroxyl group of the linker is typically activated to create a good leaving group. This can be achieved by converting it into a mesylate, tosylate, or by using other activating agents. The subsequent chemoselective N-alkylation of the primary or secondary amine of the biogenic amine with the activated linker yields the final this compound compound. The chemoselectivity of this step is important to avoid unwanted side reactions with other nucleophilic groups that may be present in the biogenic amine. rsc.org

Design Principles for Covalent Linkers and Pharmacophores in this compound

The design of this compound is a prime example of rational drug design, where a deep understanding of the target receptor's structure and function guides the chemical synthesis. The molecule is composed of three key components: a pharmacophore, a covalent linker, and a reactive moiety.

The pharmacophore of this compound is based on the structure of known β2-adrenergic receptor agonists, such as procaterol. pnas.orgoup.compharmacy180.com This part of the molecule is responsible for the initial non-covalent binding to the receptor's orthosteric site and for eliciting the biological response. The key pharmacophoric features for β2AR agonists typically include a protonated amine, a hydroxyl group on the ethylamine (B1201723) side chain, and a catechol or a bioisosteric replacement that can form hydrogen bonds with serine residues in the binding pocket. oup.compharmacy180.com

The reactive moiety in this compound is a disulfide bond. pnas.org This functional group was chosen for its ability to undergo a disulfide exchange reaction with the free thiol of a cysteine residue, forming a stable covalent bond under physiological conditions. This "tethering" approach is mild and proximity-dependent, minimizing off-target reactions. pnas.org The design of this compound, therefore, represents a sophisticated integration of a known pharmacophore with a precisely positioned reactive group via a carefully optimized linker, resulting in a powerful tool for probing GPCR structure and function. pnas.orgnih.gov

Integration of β-Adrenergic Agonist Core

The foundational design strategy for this compound involved the incorporation of a β-adrenergic agonist core, specifically based on procaterol, combined with a reactive group that could be targeted to a specific residue on the β2AR. nih.govscispace.com The structural framework of the carazolol-bound β2AR served as a critical template for this design. nih.govscispace.com This existing structure provided the spatial information necessary to conceptualize the linkage between the agonist core and the reactive functionality. nih.gov

A key element in the design was the inclusion of a flexible linker to bridge the agonist core and the reactive disulfide moiety. nih.govscispace.com The purpose of this linker was to ensure that the covalent attachment to the receptor would not sterically hinder the binding of the agonist portion within the orthosteric pocket or restrict the conformational flexibility of the transmembrane helices, which is essential for receptor activation. nih.govscispace.com The amine and β-hydroxyl groups of the this compound agonist core make crucial contacts with Asp113 and Asn312 within the receptor's binding site, similar to observations with inverse agonists. nih.gov Furthermore, the aromatic part of this compound, which substitutes for the catechol ring found in many adrenergic agonists, establishes hydrogen bonds with Ser203 and Ser207. nih.govnih.gov This design has served as a template for the development of other covalent agonists. researchgate.net

Design ComponentRationale & Key Interactions
Agonist Core Based on the β-adrenergic agonist procaterol to ensure binding and activation of the β2AR. nih.govscispace.com
Binding Interactions The amine and β-hydroxyl groups interact with Asp113 and Asn312. The aromatic moiety forms hydrogen bonds with Ser203 and Ser207. nih.gov
Structural Template The carazolol-bound β2AR structure guided the placement of the linker and reactive group. nih.govscispace.com
Flexible Linker Connects the agonist core to the reactive moiety without inhibiting agonist binding or receptor conformational changes. nih.govscispace.com

Disulfide Moiety as a Reactive Cross-linking Functionality

The selection of a disulfide moiety as the reactive group was central to the covalent tethering strategy of this compound. nih.govnih.gov This functionality was chosen for its ability to participate in a mild and proximity-dependent "tethering" reaction with a specifically introduced cysteine residue on the receptor. nih.govscispace.com For this purpose, the native histidine at position 93 of the β2AR was mutated to a cysteine (H93C). nih.govnih.gov

The cross-linking mechanism involves the formation of a disulfide bond between the electrophilic disulfide moiety on this compound and the free cysteine at position 93 on the β2AR. nih.govscispace.comnih.gov This specific and targeted reaction covalently links the agonist to the receptor, creating an irreversible agonist-receptor complex. nih.gov The efficiency of this disulfide trapping is high, leading to an irreversible blockade of radioligand binding. nih.govresearchgate.net Importantly, the resulting tethered this compound-β2AR complex remains capable of activating its cognate G protein, Gs, confirming that the covalent linkage does not disrupt the receptor's functional integrity. nih.gov This approach, using a disulfide moiety as an electrophilic building block connected via a flexible linker to a recognition element, has proven to be a valuable strategy in chemical biology. nih.gov

FeatureDescription
Reactive Group Disulfide moiety. nih.govnih.gov
Target Residue Engineered Cysteine at position 93 of the β2AR (H93C mutant). nih.govnih.gov
Reaction Type Disulfide exchange ("tethering"). nih.govscispace.com
Bond Formed Covalent disulfide bond. nih.govnih.gov
Outcome Irreversible formation of a stable agonist-receptor complex. nih.gov

Molecular Mechanism of Action of Fauc50

Receptor Binding and Covalent Interaction Dynamics

FAUC50 is designed to bind to the orthosteric site of its target receptor and form a stable covalent linkage. This differs from typical non-covalent ligands which bind reversibly.

Specificity of Covalent Binding to G Protein-Coupled Receptors (GPCRs)

This compound is known as a covalent agonist of the β2 adrenoceptor. wikipedia.org While it has been used as a template to develop covalent agonists for other receptors, its primary and well-characterized target for covalent modification is the β2AR. wikipedia.org The design strategy for this compound involved combining a β-adrenergic agonist core with a reactive chemical group intended to target a specific residue on the receptor. nih.gov This approach allows for proximity-dependent "tethering" to GPCRs. nih.govscispace.com

Role of Engineered Cysteine Residues (e.g., H93C Mutation in β2AR) in Covalent Complex Formation

The covalent interaction of this compound with the β2AR is facilitated by the presence of an engineered cysteine residue in the receptor. Specifically, mutation of histidine 93 (H93) in the β2AR to cysteine (H93C) introduces a reactive site for the disulfide moiety present in this compound. nih.govscispace.compnas.orgpnas.org This disulfide-based covalent agonist forms a disulfide bond with the engineered cysteine at position 93, which is located at the extracellular end of transmembrane helix 2 (TM2). nih.govscispace.compnas.org This covalent attachment is designed such that it does not inhibit the binding of the agonist core or the conformational flexibility of the transmembrane helices. nih.gov Incubation of this compound with the β2AR H93C mutant receptor leads to efficient and irreversible blocking of radioligand binding, indicating the formation of a stable covalent complex. nih.govscispace.com

Ligand-Induced Receptor Conformational Changes

The covalent binding of this compound to the β2AR H93C mutant induces conformational changes in the receptor, leading to its activation.

Activation of G Protein Signaling Pathways (e.g., Gs Protein Activation)

Covalently bound this compound is capable of activating the β2AR. nih.govscispace.com The β2AR is coupled to the Gs G protein, and its activation by agonists leads to the stimulation of adenylyl cyclase, increasing the production of cyclic adenosine (B11128) monophosphate (cAMP). wikipedia.org Experiments have demonstrated that the tethered this compound-β2AR H93C complex is capable of activating a G protein. nih.govscispace.com When reconstituted wild-type and β2AR H93C mutant receptors were incubated with this compound, followed by the addition of heterotrimeric Gs protein, activation was observed by measuring GTPγ35S binding to the Gsα subunit. scispace.com Unlike the non-covalent analog FAUC72, which can be displaced by an inverse agonist, excess inverse agonist is unable to reverse this compound-induced coupling in the case of the β2AR H93C mutant, confirming the stable activation by the covalent complex. scispace.com

Structural Determinants of Receptor Activation Induced by this compound

Structural studies of the covalent agonist-bound β2AR have provided insights into the conformational changes associated with activation. Comparison of the covalent this compound-bound β2AR structure with inactive and active states reveals key differences. scispace.com Significant conformational changes in the activated β2AR include an outward movement at the cytoplasmic end of transmembrane segment 6 (TM6) and an alpha helical extension of the cytoplasmic end of TM5. wikipedia.org In the binding pocket, differences are observed in the hydrogen bonding contacts with residues on TM5, such as Ser203 and Ser207. scispace.com These changes, particularly the outward movement of TM6, are crucial for facilitating the coupling and activation of the G protein. wikipedia.org The binding event induced by this compound leads to the stabilization of an active conformation of the receptor. nih.gov

Allosteric Modulation and Secondary Binding Site Interactions

While the primary mechanism of action of this compound involves covalent binding to the orthosteric site of the β2AR, the concept of allosteric modulation and secondary binding sites in GPCRs is relevant to the broader understanding of receptor function. Allosteric modulators bind to sites distinct from the orthosteric site and can influence receptor conformation and activity. elifesciences.orgnih.gov Although the provided information focuses on the orthosteric covalent interaction of this compound with the engineered cysteine, GPCRs are known to be subject to allosteric regulation by various molecules, including lipids like cholesterol, which can bind to specific sites near transmembrane helices and influence conformational flexibility. elifesciences.org The possibility of secondary interactions influencing the dynamics of the covalent this compound-β2AR complex, while not explicitly detailed for this compound in the provided context, remains a general consideration in GPCR pharmacology.

Summary of this compound Interaction Characteristics

CharacteristicDescription
Binding TypeCovalent
Target Receptorβ2 Adrenoceptor (specifically engineered H93C mutant) wikipedia.orgcore.ac.uk
Interaction SiteOrthosteric site, with covalent linkage to engineered cysteine nih.govscispace.compnas.org
Effect on ReceptorAgonist wikipedia.orgcore.ac.uk
Downstream SignalingActivates Gs protein pathway nih.govscispace.comwikipedia.org
Complex StabilityIrreversible/Stable nih.govscispace.com

Functional Selectivity and Biased Agonism Profiles of this compound

Functional selectivity, also referred to as biased agonism or ligand bias, describes the phenomenon where different ligands binding to the same receptor can differentially activate distinct intracellular signaling pathways. termedia.plwikipedia.orgplos.org GPCRs are known to couple to multiple downstream effectors, including various G protein isoforms (such as Gαs, Gαi, and Gαq) and β-arrestins. termedia.plplos.orgacs.orgwikipedia.orgresearchgate.netnih.gov Biased agonism occurs when a ligand shows a preference for activating one signaling pathway over another relative to a reference ligand. termedia.plwikipedia.orgplos.orgacs.org

While this compound is established as an agonist that activates G protein signaling upon covalent binding to the β2AR, its specific profile regarding biased agonism between Gαs and β-arrestin pathways is primarily discussed in the context of its utility as a tool to study these phenomena rather than a detailed quantitative characterization of its own bias. scispace.comresearchgate.net The ability of this compound to stabilize an agonist-bound conformation of the β2AR has been valuable in structural studies aimed at understanding the molecular underpinnings of biased signaling. plos.orgplos.orgnih.gov

Differential Activation of Downstream Signaling Pathways (e.g., Gαs-dependent vs. β-arrestin pathways)

GPCRs can activate both G protein-dependent and G protein-independent pathways, the latter often mediated by β-arrestins. plos.orgacs.orgwikipedia.orgresearchgate.netnih.gov The differential activation of these pathways by different ligands is a hallmark of functional selectivity. plos.orgplos.org

Research has demonstrated that the covalently bound this compound-β2AR H93C complex is capable of activating G protein signaling. scispace.comresearchgate.net Specifically, studies have shown Gs protein activation by the complex. scispace.comresearchgate.net Covalent agonists derived from the this compound template have also shown substantial nonreversible Gq protein activation with other aminergic GPCRs. pnas.org The activation of G proteins by covalent ligand-receptor complexes, including those formed with this compound, has been shown to be comparable to that induced by natural neurotransmitters. pnas.org

While this compound is known to activate G protein pathways, detailed comparative data explicitly quantifying its bias between Gαs and β-arrestin signaling pathways in the provided sources is limited. The focus of studies utilizing this compound has often been on stabilizing active receptor conformations to elucidate the structural basis of GPCR activation and biased signaling in general, rather than a comprehensive pharmacological profiling of this compound's bias.

Data regarding G protein activation by covalently bound this compound:

Receptor ConstructLigandBinding ModeSignaling Pathway ActivatedObservationCitation
β2AR H93CThis compoundCovalentG protein (Gs)Activation observed scispace.comresearchgate.net
Aminergic GPCRsThis compound-derived covalent agonistsCovalentGq proteinSubstantial activation pnas.org

Molecular Basis of Bias in GPCR Agonism

The molecular basis of biased agonism is thought to involve the ability of different ligands to stabilize distinct conformational states of the GPCR. plos.orgplos.orgnih.gov These ligand-specific conformations can then preferentially interact with and activate specific downstream signaling partners, such as different G protein subtypes or β-arrestins. plos.orgplos.org

Structural studies, often facilitated by covalent agonists like this compound, have provided critical insights into these conformational changes. The crystal structure of the β2AR bound to the covalent agonist this compound, even if initially resembling an inactive state in some aspects, was a significant step in capturing agonist-bound conformations. nih.govplos.org Subsequent studies involving G proteins or nanobodies in complex with agonist-bound receptors have further revealed the conformational rearrangements associated with full activation and differential coupling. plos.org

Structural Biology and Biophysical Characterization of Fauc50 Receptor Complexes

X-ray Crystallography Studies of FAUC50-Bound Receptors

X-ray crystallography has been a key technique for determining the high-resolution structure of the β2AR in complex with this compound. scispace.comnih.govnih.gov This approach has allowed for the visualization of the ligand-binding pocket and the interactions between this compound and specific receptor residues. scispace.comnih.gov

Crystallization Strategies

Obtaining diffraction-quality crystals of membrane proteins like GPCRs, even with a covalent ligand, presents significant challenges. The crystallization of the this compound-bound β2AR complex was successfully achieved using the in meso method, also known as lipidic cubic phase (LCP crystallization). scispace.comnih.gov This technique involves reconstituting the purified receptor into a lipidic mesophase, which mimics the native membrane environment and can promote the formation of ordered crystal lattices. scispace.comnih.gov

To facilitate crystallization, a construct of the β2AR fused with T4 lysozyme (B549824) (β2AR-T4L) was used. scispace.comnih.gov The T4 lysozyme fusion protein is a common strategy in GPCR crystallography to provide a soluble domain that aids in crystal packing. nih.govacs.org Additionally, a mutation was introduced in the β2AR (H93C) to allow for the formation of a covalent disulfide bond with this compound, which contains a disulfide moiety. scispace.comnih.govnih.gov This covalent linkage ensures stable binding of this compound to the receptor during the crystallization process. scispace.comnih.govnih.gov Crystals of the this compound-β2ARH93CT4L complex were grown in a cholesterol-doped monoolein (B16389) cubic phase. scispace.comnih.gov

Analysis of High-Resolution Structures

The high-resolution structure of the covalent agonist-bound β2AR-T4L complex (PDB ID 3PDS) was determined at 3.5 Å resolution. scispace.comnih.govnih.gov This structure provided a detailed view of the receptor's conformation when bound to this compound. scispace.comnih.gov While the this compound-bound structure revealed features expected from adrenergic receptor pharmacology, it did not fully represent the active state of the receptor at the cytoplasmic surface in the absence of a G protein or stabilizing antibody. scispace.comnih.govresearchgate.net Comparison with inactive β2AR structures (e.g., PDB ID 2RH1) and an antibody-stabilized active structure highlighted the conformational changes associated with activation and indicated that agonist binding alone may not be sufficient to stabilize the fully active state. scispace.comnih.govnih.gov

Ligand-Receptor Interaction Networks and Hydrogen Bonding

Analysis of the this compound-bound β2AR structure revealed specific interactions within the ligand-binding pocket. The amine and β-hydroxyl groups of this compound were found to interact with residues Asp113 and Asn312, in a manner similar to inverse agonists. scispace.comnih.gov Notably, the aromatic moiety of this compound, which replaces the catechol ring found in some other agonists, forms hydrogen bonds with Ser203 and Ser207 on transmembrane helix 5 (TM5). scispace.comnih.govnih.govacs.org These interactions with TM5 serines are a characteristic feature observed with full agonists. nih.govacs.org The covalent disulfide bond forms between the ligand and the introduced cysteine residue at position 93 (H93C) in the receptor's extracellular loop. scispace.comnih.govnih.gov

A summary of key interactions observed in the this compound-β2AR complex structure:

This compound MoietyInteracting Receptor ResiduesType of InteractionReceptor Helix
AmineAsp113Ionic/Hydrogen BondTM3
β-hydroxylAsn312Hydrogen BondTM7
Aromatic moietySer203, Ser207Hydrogen BondTM5
Disulfide moietyCys93 (mutant)Covalent DisulfideExtracellular Loop

Computational Modeling and Simulation Approaches

Computational methods, particularly molecular dynamics (MD simulations), have complemented crystallographic studies by providing insights into the dynamic behavior of this compound-receptor complexes and the conformational landscape of the receptor. nih.govnih.govnih.govresearchgate.netnih.govscienceopen.com

Molecular Dynamics Simulations of this compound-Receptor Complexes

Molecular dynamics simulations of the agonist-bound β2AR, initiated from structures like the nanobody-stabilized active conformation but without the nanobody, have shown that the receptor can spontaneously relax to an inactive-like conformation in the absence of a stabilizing cytoplasmic binding partner. nih.govresearchgate.net These simulations, some extending up to 30 μs, are significantly longer than many previously published simulations of membrane proteins and provide valuable information about the flexibility and conformational transitions of the receptor. nih.govresearchgate.net The simulations are in agreement with crystallographic findings that the agonist-bound state alone may not be sufficient to maintain a fully stable active conformation. nih.govresearchgate.net

Free-Energy Landscape Analysis of Ligand-Induced Conformational States

Computational studies employing techniques like well-tempered metadynamics and adiabatic biased MD have been used to explore the free-energy landscape of GPCRs in the presence of different ligands, including agonists. researchgate.netnih.gov These analyses aim to characterize the stable and intermediate conformational states accessible to the receptor and how ligands modulate the equilibrium between these states. researchgate.netnih.gov The free-energy landscape model suggests that both an agonist and a cytoplasmic binding partner are required to stabilize the fully active receptor conformation over intermediate and inactive states. nih.govresearchgate.net Agonist binding is depicted as decreasing the energy difference and increasing the population of receptors in an active conformation, although the inactive state may still remain the most stable in the absence of other factors. nih.govresearchgate.net This is consistent with experimental observations that saturating concentrations of a full agonist may not shift the receptor conformational equilibrium entirely to a homogenous active state. nih.gov

Docking and Virtual Screening Methodologies

Computational methodologies, such as docking and virtual screening, play a significant role in understanding the interaction of ligands like this compound with receptors and in the discovery of novel compounds. The availability of crystal structures, including the β2AR bound to this compound (PDB ID 3PDS), has enabled structure-based approaches to predict ligand binding poses and affinities. researchgate.netnih.govnih.gov

Studies utilizing docking and virtual screening with different β2AR crystal structures, including the this compound-bound conformation, have demonstrated the impact of receptor conformation on screening outcomes. nih.govnih.gov Specifically, activated receptor structures, such as that formed with the covalent agonist this compound, tend to favor the identification of agonists in virtual screening campaigns compared to inactive receptor conformations, which are more effective at identifying blockers. nih.govnih.gov This highlights the importance of using appropriate receptor conformations that represent the desired functional state for effective virtual screening. The difference in docking scores obtained using activated versus inactive structures can serve as a metric for classifying ligands as agonists or blockers. nih.govnih.gov

The use of receptor ensemble docking (RED), which combines results from docking to multiple receptor conformations, including agonist-bound states like the this compound complex, has shown improved performance in retrieving both agonists and blockers during virtual screening. nih.govnih.gov This suggests that considering the dynamic nature and multiple conformational states of GPCRs is crucial for successful structure-based drug discovery.

Structure-Based Prediction of Ligand Functionality

The structural information derived from this compound-receptor complexes contributes to the structure-based prediction of ligand functionality. By analyzing the specific interactions formed between this compound and residues within the receptor binding site, researchers can gain insights into the molecular determinants of agonism. nih.govscispace.com

Analysis of protein-ligand interaction fingerprints (IFPs) derived from various ligand-bound β-adrenergic receptor structures, including the this compound-bound structure, has been employed to explore the possibilities and limitations of predicting GPCR ligand function. acs.orgnih.gov This approach involves characterizing the interaction profile of a ligand with the receptor at an atomic level. Studies have shown that ligands with similar functional effects can be classified based on their protein-ligand interaction profiles. acs.orgnih.gov

Furthermore, the selective enrichment of partial/full agonists in virtual screening can be achieved by using agonist-specific IFPs, potentially derived from the binding mode of compounds like this compound, to score docking poses in various receptor structures, including those bound to antagonists. acs.orgnih.gov This indicates that the detailed interaction patterns captured by IFPs are valuable for discriminating between ligands with different functional profiles. The this compound-bound structure, representing an agonist-bound state, provides a crucial template for understanding the interaction patterns associated with β2AR activation.

Spectroscopic Techniques for Investigating this compound-Receptor Interactions (e.g., Fluorescence Spectroscopy)

Spectroscopic techniques, such as fluorescence spectroscopy, provide valuable tools for investigating the conformational dynamics of receptors and their interactions with ligands in solution. While direct fluorescence spectroscopy studies specifically detailing this compound interactions were not extensively detailed in the search results, fluorescence spectroscopy has been widely applied to study β2AR activation and ligand binding, offering insights into the complex conformational landscape of the receptor. nih.govscispace.complos.orgresearchgate.net

Fluorescence spectroscopy can be used to monitor ligand-induced conformational changes in the receptor by labeling specific residues with fluorescent probes. Changes in fluorescence intensity, lifetime, or anisotropy upon ligand binding can indicate alterations in the local environment of the probe, reflecting conformational transitions within the receptor. researchgate.net Studies using fluorescence spectroscopy on labeled β2AR mutants have helped map agonist-induced conformational changes, providing experimental evidence for the movements of transmembrane helices upon activation. researchgate.net

Structure Activity Relationships Sar and Analog Development of Fauc50

Modifications of the Pharmacophore Moiety

The design of covalent ligands often features a recognition element, or pharmacophore, connected to a reactive group via a flexible linker. pnas.orgpnas.org In the case of FAUC50, the agonist core is based on a β-adrenergic agonist. nih.govscispace.com Studies have explored replacing the phenyl-linker of this compound with a photoswitchable moiety, connecting the pharmacophore to the covalent warhead. researchgate.net Additionally, the this compound structure has served as a template for developing covalent agonists derived from neurotransmitters like noradrenaline, dopamine (B1211576), serotonin, and histamine. pnas.orgpnas.orgresearchgate.net These derivatives feature the recognition element of the respective neurotransmitter. pnas.orgpnas.org For example, disulfide-functionalized (nor)adrenaline analogs have been investigated, showing varying efficiencies in covalent bond formation depending on their structure. pnas.org

Variations in Linker Length and Chemical Composition

The flexible linker in covalent ligands like this compound is crucial for bridging the pharmacophore and the reactive group, aiming to allow the agonist core to bind without inhibiting receptor conformational flexibility or G protein activation. nih.govscispace.com The convergent synthetic strategy used for developing this compound-based covalent ligands facilitates optimizing the linker length between the pharmacophore and the cross-linking functionality. pnas.orgresearchgate.net Studies on (nor)adrenaline analogs with slightly different spacer lengths have shown that linker length can impact the efficiency of covalent complex formation. pnas.orgpnas.org For instance, one analog with a shorter linker demonstrated a higher propensity for covalent linkage compared to another. pnas.orgpnas.org The linker of the covalent ligand is positioned within an extended pocket formed by transmembrane helices 3 and 7 and extracellular loop 2. researchgate.net

Impact of Covalent Tether Chemistry on Receptor Interaction and Efficacy

This compound utilizes a disulfide moiety as the covalent tether, designed to react with a specific cysteine residue introduced on the receptor, such as Cys93 in a mutant β2AR (β2ARH93C). nih.govscispace.compnas.orgpnas.org This disulfide-based cross-linking offers advantages, including mild and proximity-dependent tethering. nih.govscispace.comresearchgate.net Incubation of this compound with the β2ARH93C mutant leads to efficient and irreversible blocking of radioligand binding, indicating successful covalent complex formation. nih.govscispace.com Crucially, the tethered this compound-β2ARH93C complex is capable of activating a G protein, demonstrating that the covalent attachment does not abolish the agonist's ability to induce the active receptor conformation. nih.govscispace.com This is supported by G protein activation assays where this compound-induced coupling in the β2ARH93C mutant is not reversed by an excess of an inverse agonist, unlike the noncovalent analog FAUC72. nih.govscispace.com The covalent bond formed allows the ligand to remain bound, stabilizing an active conformational state which favors prolonged activity. rsc.org

Development of Noncovalent Analogs (e.g., FAUC72) for Comparative Studies

The noncovalent analog FAUC72 was synthesized alongside this compound for use in control experiments. nih.govscispace.com Comparing the behavior of this compound and FAUC72 is essential for understanding the impact of covalent tethering. Studies have shown that while this compound forms a covalent complex that is resistant to displacement by inverse agonists, the noncovalent analog FAUC72 is displaced by inverse agonists for both wild-type and mutant receptors. nih.govscispace.com This difference highlights the irreversible nature of this compound's interaction with the engineered receptor compared to the reversible binding of FAUC72. FAUC72 shares the core structure but lacks the disulfide-containing tether responsible for covalent linkage. nih.govresearchgate.net

CompoundCovalent TetherReceptor InteractionDisplacement by Inverse Agonist
This compoundDisulfideCovalentNot displaced (with β2ARH93C) nih.govscispace.com
FAUC72NoneNoncovalentDisplaced nih.govscispace.com

Photoswitchable Derivatives and their Utility in Receptor Modulation

Inspired by covalent agonists like this compound, photoswitchable covalent ligands have been developed. researchgate.netresearchgate.net These derivatives incorporate a photoswitchable moiety, often replacing a linker region, to enable light-controlled modulation of receptor activity. researchgate.netresearchgate.net The advantage of converting known ligands into photoswitchable derivatives lies in the ability to modulate compound structure and, consequently, biological activity with light, offering unique spatiotemporal control. researchgate.netresearchgate.net Further conversion into photoswitchable tethered ligands (PTLs) provides additional benefits, such as localization to the receptor binding pocket, increased local ligand concentration, improved site selectivity, and potentially enhanced differences between photoisomers. researchgate.net Studies involving photoswitchable covalent ligands, some inspired by this compound's design, aim to provide insights into receptor activation kinetics and dynamics. researchgate.netresearchgate.netnih.gov

Preclinical Research Applications and Methodological Advancements

FAUC50 as a Chemical Probe for GPCR Activation Studies

This compound functions as a chemical probe, particularly for studying the β2 adrenoceptor (β2AR). nih.govwikipedia.org By forming a covalent bond with a cysteine mutation introduced at position 93 (H93C) in the β2AR, this compound can irreversibly bind to the receptor. nih.govnih.gov This covalent linkage allows researchers to stabilize specific receptor conformations, which is crucial for studying the molecular basis of agonist binding and the subsequent conformational changes that lead to G protein activation. nih.govscispace.com The ability of covalently bound this compound to activate the β2AR has been demonstrated in G protein activation assays. nih.govscispace.com This irreversible binding characteristic makes this compound a valuable tool for dissecting the complex energy landscape of receptor conformations and understanding the dynamic process of GPCR activation. nih.gov

In Vitro Experimental Paradigms for Receptor Characterization

The unique properties of this compound, particularly its covalent binding capability, make it suitable for various in vitro experimental paradigms aimed at characterizing receptor behavior and function.

Radioligand Binding Assays for Covalent Ligand Evaluation

Radioligand binding assays are a standard technique for evaluating ligand-receptor interactions. In the context of covalent ligands like this compound, these assays can be used to assess the efficiency and irreversibility of binding. Incubation of this compound with a mutant β2AR (H93C) has been shown to result in efficient and irreversible blocking of radioligand binding, indicating the formation of a stable covalent complex. nih.govscispace.compnas.org This type of assay helps confirm the covalent nature of the interaction and quantify the extent of receptor modification by this compound. Protocols for radioligand binding assays are well-established and utilized to characterize ligands like this compound. scispace.com

G Protein Activation Assays (e.g., GTPγS Binding)

GTPγS binding assays are functional assays used to measure the ability of a ligand to stimulate G protein activation upon binding to a GPCR. creative-bioarray.comnih.gov These assays are particularly useful for distinguishing agonists, antagonists, and inverse agonists. creative-bioarray.comnih.gov Studies utilizing this compound have employed GTPγS binding assays to demonstrate that the covalently bound this compound-β2ARH93C complex is capable of activating a G protein. nih.govscispace.com In these assays, receptor-rHDL particles are pre-incubated with this compound, and G protein activation is observed by measuring the binding of [35S]GTPγS to the Gsα subunit. nih.govscispace.com The resistance of this compound-induced coupling in the β2ARH93C complex to reversal by an inverse agonist like ICI-118,551 further supports the stable activation state induced by covalent binding. nih.govscispace.com

Data from a representative GTPγS binding experiment involving this compound and β2ARH93C is presented below, illustrating the level of G protein activation.

ConditionG Protein Activation (% over basal)
Basal100
Isoproterenol (Non-covalent agonist)High
ICI-118,551 (Inverse agonist)Low
This compound - β2ARH93CHigh
This compound - β2ARH93C + ICI-118,551High (not reversed)
FAUC72 (Non-covalent analog) - β2ARH93CHigh
FAUC72 - β2ARH93C + ICI-118,551Low (reversed)

Cell-Based Functional Assays for Signaling Pathway Elucidation

Cell-based functional assays are widely used to evaluate ligand-induced GPCR activation and the subsequent signaling pathways. nih.govmdpi.comnih.gov These assays can monitor various downstream effects depending on the coupled Gα subunit, such as the accumulation of second messengers like inositol (B14025) phosphate (B84403) (IP). nih.govfrontiersin.org While the provided search results specifically highlight the use of radioligand binding and GTPγS binding assays for characterizing this compound's interaction with the β2AR, covalent ligands like this compound, or derivatives based on its design, can be applied in cell-based assays to study receptor signaling. nih.govpnas.org For instance, a dopamine (B1211576) analog based on the this compound template was assessed for its ability to induce G protein-promoted signaling in HEK cells expressing a mutant dopamine D2 receptor using an inositol phosphate formation assay. pnas.org This demonstrates the potential utility of covalent ligands derived from the this compound design in elucidating signaling pathways activated by stable ligand-receptor complexes.

Development of Covalent Ligand-Receptor Pairs for Structural and Functional Studies

This compound has played a pivotal role in the development of covalent ligand-receptor pairs, a strategy that significantly aids in both structural and functional studies of GPCRs. The design of this compound, featuring a disulfide moiety, allows it to form a covalent bond with a cysteine residue engineered into the receptor. nih.gov Specifically, the mutation of histidine 93 (H93) to cysteine in the β2AR (β2ARH93C) provided an anchor for this compound's disulfide group. nih.govpnas.org This approach facilitates the creation of stable ligand-receptor complexes, overcoming the challenges associated with the transient nature of non-covalent interactions, particularly with low-affinity agonists. nih.govpnas.org The successful application of this compound in generating a stable covalent complex with β2ARH93C has served as a template for developing similar covalent agonists for other aminergic GPCRs, such as those for noradrenaline, dopamine, and serotonin, by incorporating a disulfide functionality into their respective pharmacophores. nih.govresearchgate.netpnas.org These covalent ligand-receptor pairs are valuable tools for biochemical and biophysical experiments that require reliable labeling and stabilization of distinct receptor populations. pnas.org

Utility in Facilitating GPCR Crystallogenesis

One of the major challenges in GPCR structural biology is obtaining stable, homogeneous receptor-ligand complexes suitable for crystallization, particularly in the active state. nih.govpnas.org The use of covalent ligands like this compound addresses this challenge by irreversibly binding to the receptor, thereby stabilizing a specific conformation. nih.govacs.org The this compound-β2ARH93C complex has been successfully crystallized, yielding diffraction-quality crystals in lipidic mesophases. nih.govscispace.com This achievement was significant because obtaining crystals of the β2AR with non-covalent agonists had proven difficult. nih.gov The crystal structure of the this compound-β2ARH93CT4L complex (where T4L is a T4 lysozyme (B549824) chimera used for stabilization) was determined, providing valuable structural insights into the agonist-bound state of the receptor. nih.govscispace.com This demonstrated the utility of covalent agonists like this compound in facilitating GPCR crystallogenesis and enabling high-resolution structural studies that are crucial for understanding receptor activation mechanisms. nih.govpnas.org The success with this compound has paved the way for using covalent ligands as a general approach to promote structural studies on other pharmacologically relevant GPCRs. nih.govpnas.org

Preclinical Drug Discovery and Lead Optimization Contexts

The chemical compound this compound has emerged as a significant tool in preclinical research, particularly within the realms of drug discovery and lead optimization targeting G protein-coupled receptors (GPCRs), most notably the β2 adrenoceptor (β2AR). Its utility stems primarily from its nature as a covalent agonist and its application in structural biology studies.

This compound functions as a covalent agonist of the β2 adrenoceptor. wikipedia.orgpnas.orgnih.gov This covalent binding property has been instrumental in overcoming challenges associated with studying the dynamic nature of GPCRs in their active states. By forming a stable, irreversible complex with the receptor, this compound facilitates structural investigations that are difficult with transiently binding ligands. nih.govacs.orgacs.orgnih.gov

A pivotal contribution of this compound to preclinical research is its role in the determination of the crystal structure of the β2AR in an agonist-bound conformation (PDB ID 3PDS). acs.orgacs.orggpcrdb.orgeuropeanpharmaceuticalreview.comuq.edu.au This structure provided unprecedented atomic-level detail into the conformational changes associated with β2AR activation upon agonist binding. The structure revealed key interactions between this compound and residues within the β2AR binding site, including hydrogen bonds with Asp113, Asn312, Ser203, and Ser207. nih.gov While this specific structure, lacking a bound G protein, represented an active-like state rather than the fully active G protein-coupled state, it offered crucial insights into the initial steps of receptor activation. acs.org

The structural information gleaned from the β2AR-FAUC50 complex has significantly advanced the understanding of GPCR activation mechanisms and has provided a valuable template for structure-based drug design (SBDD) efforts. acs.orgacs.orgnih.goveuropeanpharmaceuticalreview.comuq.edu.au By visualizing how this compound interacts with the receptor, researchers can design novel ligands with tailored binding properties and functional profiles.

Beyond its use in structural determination, this compound has also served as a template for the design and synthesis of other covalent neurotransmitter-derived agonists. pnas.orgresearchgate.net This demonstrates its utility in lead optimization, where the core structure and covalent modification strategy of this compound can be adapted to create a library of related compounds with potentially improved properties or activity at different receptors. The convergent synthetic strategy employed allows for facile access to disulfide-functionalized molecular tools, enabling optimization of the linker length between the pharmacophore and the covalent moiety. pnas.orgresearchgate.net

Functional assays have confirmed that this compound, when covalently bound to the β2AR (specifically a mutant receptor with a cysteine introduced at position 93 for covalent linkage), is capable of activating the receptor and subsequently activating a G protein. pnas.orgnih.govresearchgate.netscispace.com This functional validation is critical in preclinical studies to demonstrate the biological activity of novel compounds.

The application of covalent ligands like this compound in structural biology and lead design highlights a methodological advancement in preclinical drug discovery for GPCR targets. This approach aids in stabilizing specific receptor conformations for structural analysis and provides a strategy for developing ligands with potentially prolonged or irreversible effects, which can be valuable for probe development and understanding receptor pharmacology.

Here is a summary of key data related to this compound in preclinical research:

PropertyValueSource/Context
Target Receptor β2 Adrenoceptor (β2AR)Preclinical studies
Ligand Type Covalent AgonistUsed to stabilize active-like receptor conformation
PDB ID (β2AR complex) 3PDSCrystal structure information acs.orgacs.orggpcrdb.orgeuropeanpharmaceuticalreview.comuq.edu.au
Molecular Formula C25H33N3O5S2Chemical properties wikipedia.orgfda.govdrugfuture.comncats.io
Molecular Weight 519.67 / 519.68 g·mol−1Chemical properties wikipedia.orgfda.govncats.io

Future Directions in Fauc50 Research

Exploration of FAUC50 Analogs for Diverse GPCR Targets

This compound's success as a covalent agonist for the β2AR has paved the way for the design of analogs targeting a broader spectrum of GPCRs. The general synthetic strategy, which involves connecting a neurotransmitter recognition element to a disulfide moiety via a flexible linker, can be adapted for various aminergic GPCRs. pnas.orgpnas.orgresearchgate.netresearchgate.net This involves synthesizing electrophilic building blocks from substituted hydroxyphenylethanols and using them in chemoselective N-alkylation reactions with biogenic amines like noradrenaline, dopamine (B1211576), serotonin, and histamine. pnas.orgpnas.orgresearchgate.netresearchgate.net Future research will focus on developing covalent agonists derived from these and other neurotransmitters to target their cognate GPCRs, including Gs-, Gi-, and Gq-coupled receptors. pnas.orgresearchgate.net By systematically varying the pharmacophore, linker length, and reactive group, researchers can create tailored covalent ligands to stabilize specific conformational states of diverse GPCRs, enabling detailed structural and functional studies. pnas.orgresearchgate.net

Advanced Computational Approaches for Biased Ligand Design

The concept of biased agonism, where ligands selectively activate certain signaling pathways over others, is a critical area in GPCR research with significant therapeutic implications. acs.orgnih.govplos.org this compound, as a tool for stabilizing active receptor conformations, can inform and be complemented by advanced computational approaches for biased ligand design. Computational methods, such as molecular dynamics simulations and adaptive biasing techniques, are being developed to identify ligand-specific conformations and predict ligand bias. nih.govplos.orgfrontiersin.orgacs.org By integrating structural data obtained using covalent ligands like this compound with computational modeling, researchers can gain insights into the molecular determinants of biased signaling. acs.orgnih.gov This can lead to the identification of functional hotspot residues involved in potentiating ligand bias and the derivation of pharmacophores for designing novel biased agonists. nih.gov Future work will involve using computational strategies to design this compound-like covalent ligands or their non-covalent analogs with tailored bias profiles for specific GPCR targets and signaling pathways. nih.govplos.org

Integration of this compound-derived Probes in Live-Cell Imaging and Mechanistic Studies

Covalent ligands like this compound can be adapted into molecular probes for studying GPCR dynamics and signaling in live cells. By incorporating fluorescent or other detectable tags into this compound-derived structures, researchers can create probes that covalently label and track specific receptor populations. These probes can be utilized in advanced imaging techniques to visualize receptor localization, trafficking, and conformational changes in real-time. researchgate.net Furthermore, covalent probes can be used in activity-based protein profiling (ABPP) to identify and characterize GPCRs and associated proteins involved in signaling complexes. researchgate.net Integrating this compound-derived probes into live-cell imaging and mechanistic studies will provide unprecedented insights into the spatial and temporal aspects of GPCR activation and downstream signaling events.

Development of Novel Analytical Techniques for Covalent Ligands

The study of covalent ligands and their interaction with target proteins necessitates specialized analytical techniques. While mass spectrometry (MS), protein crystallography, and monitoring intrinsic spectroscopic properties are established methods, future research will focus on developing more sensitive and versatile techniques. researchgate.net Chemical modification of covalent ligands to facilitate detection by methods like NMR analysis or ABPP is an ongoing area of development. researchgate.net Novel analytical techniques are needed to accurately quantify covalent binding, determine the site of covalent modification, and assess the stability and reversibility of the covalent bond in complex biological environments. Advances in this area will be crucial for the characterization and optimization of this compound analogs and other covalent ligands.

Application of this compound in Understanding Receptor Oligomerization and Allosteric Modulation

GPCRs are known to form homo- and hetero-oligomers, which can influence their signaling properties and provide sites for allosteric modulation. researchgate.netnih.govmdpi.com Covalent ligands like this compound offer a unique tool to investigate receptor oligomerization and allosteric interactions. By using systems that coexpress wild-type receptors and cysteine-mutant receptors capable of covalent binding with a this compound analog, researchers can selectively label one protomer within an oligomer. pnas.org This allows for the study of the functional consequences of covalent ligand binding to one protomer on the activity and conformation of the neighboring protomers within the oligomer. pnas.org This strategy can help elucidate how oligomerization impacts ligand binding affinity, signaling bias, and the mechanisms of allosteric modulation. nih.govmdpi.com Future research will leverage this compound and similar covalent tools to dissect the complex interplay between receptor oligomerization, allosteric modulation, and biased signaling in various GPCR systems.

Q & A

Q. What experimental methodologies are recommended for studying FAUC50's covalent binding to β2-adrenergic receptors (β2AR)?

this compound's covalent interaction with β2AR is best characterized using X-ray crystallography to resolve structural details (e.g., ligand-receptor distance and binding pocket conformation) and G-protein activation assays to quantify functional outcomes. For reproducibility, experimental protocols should include controls such as non-covalent analogs (e.g., FAUC72) and validation via mutational analysis of cysteine residues involved in covalent bonding .

Q. What structural features of this compound enable its irreversible binding to β2AR?

this compound contains a reactive electrophilic group (e.g., bromobenzylamine) that forms a covalent bond with β2AR's extracellular cysteine residues. Its rigid scaffold ensures precise alignment with the receptor's orthosteric pocket, as demonstrated in crystallographic studies (Figure 1, ). Comparative analyses with non-covalent analogs like FAUC72 highlight the critical role of this covalent mechanism in stabilizing active receptor conformations .

Q. How does this compound differ from traditional β2AR agonists in experimental design?

Unlike reversible agonists, this compound requires pre-treatment protocols to ensure covalent bond formation before functional assays (e.g., cAMP measurement). Researchers must also account for prolonged receptor activation due to irreversible binding, necessitating time-resolved data collection and washout experiments to isolate covalent effects .

Advanced Research Questions

Q. How does this compound's covalent binding influence β2AR conformational dynamics compared to non-covalent agonists?

this compound stabilizes a fully active receptor state only when β2AR is coupled with intracellular binding partners (e.g., Gs-proteins or nanobodies). Structural studies show that without these partners, this compound-bound β2AR resembles antagonist-bound conformations. Advanced techniques like NMR spectroscopy or single-molecule FRET are recommended to probe real-time conformational shifts .

Q. What strategies resolve contradictions between this compound's in vitro efficacy and in vivo activity?

Discrepancies may arise from differences in cellular environments (e.g., redox conditions affecting covalent bond formation). To address this:

  • Use tissue-specific knockout models to isolate β2AR signaling pathways.
  • Apply molecular dynamics simulations to predict ligand behavior under physiological conditions.
  • Cross-validate findings with in situ techniques like radioligand displacement assays .

Q. Can this compound's template structure be adapted for designing ligands targeting other GPCRs?

this compound's scaffold serves as a versatile platform for structure-activity relationship (SAR) studies . For example:

  • Replace the reactive group to target different nucleophilic residues (e.g., lysine or histidine).
  • Modify the core structure to fit diverse GPCR binding pockets (e.g., dopamine or serotonin receptors). Computational tools like docking simulations and free-energy perturbation are critical for optimizing selectivity .

Methodological Considerations

  • Data Collection : Prioritize high-resolution structural data (crystallography/cryo-EM) and kinetic binding assays to distinguish covalent vs. non-covalent effects .
  • Ethical/Technical Pitfalls : Avoid overinterpreting in vitro data without in vivo validation. Ensure covalent bond specificity via negative controls (e.g., cysteine-to-serine mutants) .

For further guidance on research design, refer to frameworks like FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to align questions with academic and practical goals .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.